Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate
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Overview
Description
Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate is an organic compound that features a tert-butyl ester group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate typically involves the esterification of 3-(4-methoxyphenyl)-2,3-dioxopropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular components, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- cis-tert-Butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
- 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione
Uniqueness
Its tert-butyl ester group provides steric hindrance, enhancing stability, while the methoxyphenyl group offers opportunities for further functionalization .
Properties
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2,3)19-13(17)12(16)11(15)9-5-7-10(18-4)8-6-9/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNOHBZJKNSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C(=O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567233 |
Source
|
Record name | tert-Butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138714-55-3 |
Source
|
Record name | tert-Butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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